molecular formula C11H15NO2S B4573056 (5-ETHYL-3-THIENYL)(MORPHOLINO)METHANONE

(5-ETHYL-3-THIENYL)(MORPHOLINO)METHANONE

Cat. No.: B4573056
M. Wt: 225.31 g/mol
InChI Key: DLVHCPQWHYCNSZ-UHFFFAOYSA-N
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Description

(5-Ethyl-3-thienyl)(morpholino)methanone is a heterocyclic compound featuring a thiophene ring substituted with an ethyl group at the 5-position and a morpholinomethanone moiety at the 3-position. This compound is of interest in medicinal chemistry due to its structural similarity to bioactive molecules targeting enzymes or microbial pathogens .

Properties

IUPAC Name

(5-ethylthiophen-3-yl)-morpholin-4-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO2S/c1-2-10-7-9(8-15-10)11(13)12-3-5-14-6-4-12/h7-8H,2-6H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DLVHCPQWHYCNSZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC(=CS1)C(=O)N2CCOCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5-ethyl-3-thienyl)(morpholino)methanone typically involves the reaction of 5-ethyl-3-thiophenecarboxylic acid with morpholine in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC). The reaction is carried out in an organic solvent like dichloromethane at room temperature. The product is then purified using column chromatography or recrystallization techniques .

Industrial Production Methods

Industrial production methods for (5-ethyl-3-thienyl)(morpholino)methanone may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate more robust purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

(5-Ethyl-3-thienyl)(morpholino)methanone undergoes various chemical reactions, including:

    Oxidation: The thienyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl group can be reduced to form alcohol derivatives.

    Substitution: The ethyl group can be substituted with other alkyl or aryl groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

    Substitution: Reagents such as alkyl halides or aryl halides in the presence of a base like potassium carbonate (K2CO3) are used.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various alkyl or aryl derivatives depending on the substituent introduced.

Scientific Research Applications

(5-Ethyl-3-thienyl)(morpholino)methanone has several applications in scientific research:

Mechanism of Action

The mechanism of action of (5-ethyl-3-thienyl)(morpholino)methanone involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to a cascade of biochemical events that result in its observed effects. For example, it may inhibit kinases involved in cell cycle regulation, thereby exerting its anticancer effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Morpholinomethanone Derivatives

Morpholinomethanone derivatives exhibit diverse biological activities depending on substituents. Key comparisons include:

Compound Name Substituents Biological Activity (MIC, μM) Key Reference Findings
(5-Ethyl-3-thienyl)(morpholino)methanone Thiophene (5-Ethyl), Morpholine Not explicitly reported Structural analog to antimicrobial agents
4a (Morpholinomethanone) Pyrrolidine 0.11 μM (Sarcina) Moderate activity against Gram-positive bacteria
6c (Hydroxypiperidinoethanone) Hydroxypiperidine 0.08 μM (Sarcina) Highest potency in its class
(2-Methoxy-5-CF3-phenyl)(morpholino)methanone Methoxy, CF3-phenyl Not reported Enhanced lipophilicity due to CF3 group

Structural Insights :

  • Replacing morpholine with pyrrolidine (as in 4e) increases antibacterial potency (0.09 μM vs. 0.11 μM for morpholinomethanone), suggesting that smaller N-heterocycles improve target engagement .
Thiophene-Based Methanones

Thiophene derivatives with methanone moieties are common in antimicrobial and enzyme-inhibiting agents:

Compound Name Substituents Activity/Selectivity Notes
10b (Methyl → Morpholinomethanone) Morpholinomethanone tail IC50 = 89 nM, SI = 125 (PvNMT) Reduced selectivity vs. methyl analog
7a (Malononitrile derivative) Cyano, pyrazole Synthetic intermediate Used in heterocyclic synthesis
5-Chloro-2-hydroxy-3-(hydroxymethyl)phenyl ethanone Chloro, hydroxymethyl No bioactivity reported Structural analog for solubility studies

Key Observations :

  • The morpholinomethanone group in compound 10b halved selectivity (SI = 125 vs. 270 for methyl-substituted analog) in Plasmodium vivax N-myristoyltransferase (PvNMT) inhibition, highlighting trade-offs between affinity and selectivity .
  • Thiophene-based methanones (e.g., 7a) are often intermediates rather than end-stage bioactive compounds, unlike (5-ethyl-3-thienyl)(morpholino)methanone, which is tailored for target specificity .
Physicochemical Properties
Property (5-Ethyl-3-thienyl)(morpholino)methanone 1-(2-Chloro-4-hydroxy-3-methoxyphenyl)ethanone Diazene-1,2-diylbis(morpholinomethanone)
Molecular Weight ~265.3 (estimated) 200.62 278.3
Water Solubility Likely low (lipophilic groups) Moderate (polar substituents) Low (symmetric nonpolar structure)
Synthetic Route Friedel-Crafts acylation or nucleophilic substitution Friedel-Crafts acylation Oxidative coupling of morpholinomethanones

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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